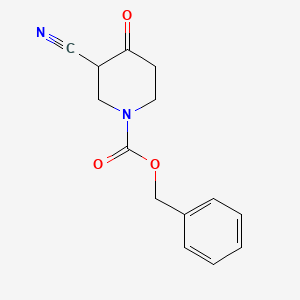

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate

Description

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate is a piperidine derivative with a benzyloxycarbonyl (Cbz) protecting group, a cyano substituent at the 3-position, and a ketone at the 4-position of the piperidine ring. This compound is cataloged under the identifier AB10172 and is primarily utilized in organic synthesis and medicinal chemistry research as a building block for developing more complex molecules .

Propriétés

IUPAC Name |

benzyl 3-cyano-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c15-8-12-9-16(7-6-13(12)17)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZBPQWPPJBSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661571 | |

| Record name | Benzyl 3-cyano-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916423-53-5 | |

| Record name | Benzyl 3-cyano-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyanation of 1-Benzyl-4-piperidone

A notable approach involves the addition of hydrocyanic acid (prussic acid) to 1-benzyl-4-piperidone under basic catalysis at low temperatures (0–15 °C). The reaction is typically conducted with a molar ratio of 1-benzyl-4-piperidone:hydrocyanic acid:base catalyst of approximately 1:1–1.05:0.5–1.05. After the cyanation, the reaction mixture is heated to reflux to complete the transformation.

This step yields 1-benzyl-4-cyano-4-anilinopiperidine intermediates, which can be further processed (see patent CN102442937A for detailed conditions).

| Parameter | Condition |

|---|---|

| Temperature | 0–15 °C (cyanation), reflux (post-cyanation) |

| Molar ratio (substrate:HCN:base) | 1:1–1.05:0.5–1.05 |

| Reaction time | 0.5–3 hours (addition), 0.5–3 hours (insulation), reflux duration variable |

| Catalyst | Base (alkaline catalyst, 3–10% methanol solution) |

Esterification and Protection

The nitrogen atom of the piperidine ring is protected or esterified with a benzyl carboxylate group. This is often achieved by reacting the piperidine intermediate with benzyl chloroformate or related benzyl carboxylate reagents under conditions that preserve the cyano and oxo functionalities.

Oximation and Amide Formation

In research aimed at improving synthetic efficiency, oximation of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate has been conducted using DMSO-H2O2-K2CO3 systems to convert the cyano group into amides, which can then undergo Hoffmann degradation to yield amines or other derivatives. This method improves the overall yield and simplifies the synthetic route compared to older, more lengthy procedures.

Optimized Multi-Step Synthetic Route (Example)

| Step | Reaction Type | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Cyanation | 1-Benzyl-4-piperidone + HCN + base catalyst at 0–15 °C, reflux | 1-Benzyl-4-cyano-4-anilinopiperidine |

| 2 | Sulfuric acid treatment | 70–90% H2SO4, 20–50 °C, 40–90 h stirring | Carbamylated piperidine intermediate |

| 3 | Hydrochloric acid reflux | Concentrated HCl, reflux 10–20 h, cooling | This compound (final product) |

This method avoids extensive use of organic solvents like dichloromethane and isopropanol, reducing environmental impact and cost while improving yield.

Research Findings and Yield Improvements

- Traditional synthetic routes to key intermediates such as ethyl 1-benzyl-4-oxopiperidine-3-carboxylate involved lengthy multi-step procedures with low overall yields (<5%).

- Recent improvements include the use of oximation and Hoffmann degradation with sodium hypobromite, which simplifies the synthesis and enhances yield.

- The use of continuous flow reactors and high-purity reagents is recommended to optimize reaction conditions, minimize impurities, and improve reproducibility.

Summary Table of Preparation Methods

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate serves primarily as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug development.

Key Insights:

- The compound is utilized in the synthesis of piperidine derivatives , which are known for their diverse pharmacological properties, including antipsychotic, analgesic, and anti-inflammatory effects .

- Its derivatives have been explored for their antibacterial and antimycobacterial activities, particularly against strains like Mycobacterium tuberculosis (MTB) and methicillin-resistant Staphylococcus aureus (MRSA) .

Antibacterial and Antimycobacterial Research

Recent studies have highlighted the potential of this compound derivatives in combating bacterial infections.

Case Study:

In a study focused on the synthesis of fluoroquinolone derivatives, this compound was modified to create compounds with improved lipophilicity and antibacterial activity. The most potent derivatives showed minimum inhibitory concentrations (MICs) against MTB as low as 0.125 µg/mL, indicating significant effectiveness compared to standard treatments .

Synthesis and Structural Modifications

The synthetic routes for producing this compound involve several steps, including cyclization reactions and functional group transformations.

Synthesis Overview:

- The synthesis typically begins with readily available piperidine derivatives, followed by the introduction of cyano and carboxylate groups through nucleophilic substitutions.

- Structural modifications can lead to enhanced biological properties, making it a versatile compound for medicinal chemistry applications .

Mécanisme D'action

The mechanism of action of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Benzyl 3-cyano-4-oxopiperidine-1-carboxylate, along with their physicochemical properties, hazards, and applications:

Structural and Functional Differences

Substituent Effects on Reactivity: The cyano group in this compound enhances electrophilicity at the 4-oxo position, making it a candidate for nucleophilic attacks (e.g., Grignard reactions). Steric Effects: The 3,3-dimethyl substitution in Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate introduces steric hindrance, likely reducing reactivity compared to the cyano analog .

Applications: The tert-butyl ester variant (tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate) may offer improved solubility in nonpolar solvents compared to the benzyl-protected analog, influencing its utility in specific synthetic pathways .

Activité Biologique

Benzyl 3-cyano-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: CHNO

Molecular Weight: 245.25 g/mol

CAS Number: 916423-53-5

The compound features a piperidine ring with a cyano group and an ester functional group, which contribute to its reactivity and biological interactions. The presence of the cyano group is particularly noteworthy as it enhances the compound's electrophilicity, making it a versatile building block in organic synthesis and drug development .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis under physiological conditions. These interactions can modulate several biochemical pathways, leading to potential therapeutic effects .

Antimicrobial Activity

Research has indicated that derivatives of benzyl 3-cyano-4-oxopiperidine exhibit promising antimicrobial properties. A study evaluated its effectiveness against Mycobacterium tuberculosis (MTB) using the Microplate Alamar Blue Assay (MABA). The minimum inhibitory concentration (MIC) values were determined, demonstrating significant activity against both drug-sensitive and multidrug-resistant strains .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Benzyl 3-cyano-4-oxopiperidine | 5-10 | Moderate |

| Control (Isoniazid) | 0.5 | High |

Anti-inflammatory Properties

In vitro studies have shown that Benzyl 3-cyano-4-oxopiperidine can inhibit pro-inflammatory cytokines, suggesting its potential role as an anti-inflammatory agent. This property may be beneficial in treating conditions characterized by chronic inflammation .

Neuroprotective Effects

The compound's structural similarities to known neuroprotective agents suggest potential applications in neurodegenerative diseases. Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, although further research is needed to elucidate the underlying mechanisms .

Case Studies

- Antimycobacterial Evaluation : In a study published in Pharmaceutical Research, several derivatives of Benzyl 3-cyano-4-oxopiperidine were synthesized and tested for their antitubercular activity. The results showed that modifications on the piperidine ring significantly enhanced their potency against MTB .

- Synthesis of Novel Derivatives : A recent thesis explored the synthesis of various piperidine derivatives, including Benzyl 3-cyano-4-oxopiperidine, focusing on their biological evaluation as potential antibiotics. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Benzyl 3-cyano-4-oxopiperidine can be compared to other piperidine-based compounds to understand its unique properties better:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | Structure | Antimicrobial |

| Benzyl 4-oxopiperidine-1-carboxylate | Structure | Anti-inflammatory |

| N-Benzyl-3-oxo-4-piperidinecarboxylate | Structure | Neuroprotective |

The unique presence of the cyano group in Benzyl 3-cyano-4-oxopiperidine distinguishes it from these analogs, contributing to its specific reactivity and biological profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzyl 3-cyano-4-oxopiperidine-1-carboxylate, and how do reaction parameters influence yield?

- Methodology : A plausible route involves ring closure of cyano-substituted precursors followed by benzyloxycarbonyl protection . For example, tert-butyl analogs (e.g., tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate) are synthesized via nucleophilic substitution or condensation reactions . Key parameters include:

- Temperature : Optimize between 60–80°C to avoid side reactions (e.g., decarboxylation).

- Catalysts : Use mild bases (e.g., K₂CO₃) to facilitate cyclization without degrading the cyano group.

- Purification : Chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. What safety protocols and storage conditions are critical for handling this compound?

- Handling : Wear NIOSH/MSHA-approved respirators , chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent skin/eye contact .

- Storage : Store in a cool (<25°C), dry environment under inert gas (N₂/Ar) to stabilize the oxopiperidine ring against hydrolysis. Avoid exposure to strong oxidizers .

- First Aid : For skin contact, wash with soap/water for ≥15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituents (e.g., benzyl CH₂ at δ ~4.5–5.0 ppm; ketone carbonyl at δ ~200–210 ppm).

- IR : Confirm the 4-oxo group (C=O stretch at ~1680–1720 cm⁻¹) and cyano group (C≡N stretch at ~2200–2250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can stereoselectivity be optimized during the synthesis of derivatives (e.g., chiral 3-cyano substituents)?

- Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or chiral Lewis acids) during ring closure to control stereochemistry at the 3-cyano position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enantioselectivity by stabilizing transition states.

- Kinetic Resolution : Use enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations to distinguish target-specific effects from non-specific toxicity.

- Off-Target Screening : Use proteomic profiling or siRNA libraries to identify unintended interactions.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) to the benzyl ring to enhance selectivity .

Q. What computational strategies predict the reactivity of the 4-oxopiperidine ring in nucleophilic attacks?

- DFT Calculations : Model transition states to evaluate activation energies for nucleophilic additions (e.g., Grignard reagents attacking the ketone).

- Molecular Dynamics : Simulate solvation effects on ring conformation (e.g., chair vs. boat) to predict regioselectivity.

- QSPR Models : Corrate experimental reactivity data with electronic descriptors (e.g., Hammett σ values) for predictive modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.